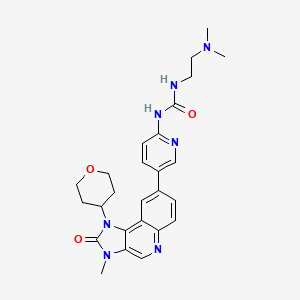

ATM Inhibitor-2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31N7O3 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-[5-[3-methyl-1-(oxan-4-yl)-2-oxoimidazo[4,5-c]quinolin-8-yl]-2-pyridinyl]urea |

InChI |

InChI=1S/C26H31N7O3/c1-31(2)11-10-27-25(34)30-23-7-5-18(15-29-23)17-4-6-21-20(14-17)24-22(16-28-21)32(3)26(35)33(24)19-8-12-36-13-9-19/h4-7,14-16,19H,8-13H2,1-3H3,(H2,27,29,30,34) |

InChI Key |

CDDXEJNRKQHBMI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)NC(=O)NCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Lartesertib (M4076): A Potent and Selective ATM Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lartesertib (M4076) is a highly potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Developed from an imidazo[4,5-c]quinolinone chemical scaffold, lartesertib has demonstrated significant potential as a therapeutic agent, particularly in combination with DNA-damaging therapies such as radiotherapy and chemotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of lartesertib, with a focus on quantitative data and detailed experimental methodologies to support further research and development in the field of DDR inhibitors.

Introduction: Targeting the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR).[1] A central player in the DDR is the ATM kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] Activated by DNA double-strand breaks (DSBs), ATM orchestrates a signaling cascade that leads to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1]

In many cancer cells, the DDR is dysregulated, leading to genomic instability. However, this also creates a dependency on the remaining DDR pathways for survival.[2] This vulnerability can be exploited therapeutically by inhibiting key DDR proteins like ATM, a concept known as synthetic lethality.[2] ATM inhibitors can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments.[3]

Lartesertib (M4076) emerged from a medicinal chemistry program aimed at identifying potent and selective ATM inhibitors with favorable pharmacological properties for clinical development.[3]

Discovery and Medicinal Chemistry of Lartesertib (M4076)

Lartesertib belongs to a novel class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-one ATM inhibitors. The development of M4076 was a result of advanced medicinal chemistry optimization efforts aimed at improving upon earlier compounds in the same class, such as M3541.[3] Key goals of the optimization process were to enhance aqueous solubility, metabolic stability, and overall pharmacological properties while maintaining high potency and selectivity for ATM.[3]

While a detailed structure-activity relationship (SAR) study for the optimization of this specific series has not been fully published, the general imidazo[4,5-c]quinoline scaffold is a known hinge-binding motif for kinases. The development of lartesertib also involved the identification of atropisomers as improved pharmacological candidates, which are stereoisomers arising from hindered rotation around a single bond.[2]

Mechanism of Action

Lartesertib is an ATP-competitive inhibitor of the ATM kinase.[2] Cryo-electron microscopy studies have revealed the co-crystal structure of the human ATM kinase domain bound to lartesertib, providing a detailed understanding of its binding mode.[4][5][6] Lartesertib binds to the hinge region of the kinase's active site cleft, occupying the space normally taken by ATP.[2] This binding prevents the phosphorylation of downstream ATM substrates, thereby abrogating the ATM-mediated signaling cascade in response to DNA double-strand breaks.[3]

The inhibition of ATM by lartesertib leads to several downstream cellular consequences:

-

Abrogation of Cell Cycle Checkpoints: Lartesertib prevents ATM-dependent cell cycle arrest, allowing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.[3]

-

Inhibition of DNA Repair: By blocking ATM signaling, lartesertib impairs the repair of DNA double-strand breaks.[3]

-

Sensitization to DNA-Damaging Agents: The combination of lartesertib with ionizing radiation or DNA-damaging chemotherapy results in a synergistic increase in cancer cell death.[3]

Preclinical Pharmacology

Lartesertib has undergone extensive preclinical evaluation to characterize its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of lartesertib against ATM and other kinases was assessed in biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| ATM IC50 (at ATP Km) | 0.2 nmol/L | Biochemical Kinase Assay | [3] |

| ATM IC50 (at 1 mmol/L ATP) | 0.7 nmol/L | Biochemical Kinase Assay | [3] |

| Cellular p-ATM/p-CHK2 IC50 | 9 - 64 nmol/L | Cellular Assay (8 cancer cell lines) | [3] |

| Kinase Selectivity | No inhibition of 583 other kinases at 100 nM | Kinase Panel Screen | [2] |

| PI3K-related Kinase Selectivity | No effect on ATR-CHK1 or DNA-PK signaling up to 30 µmol/L | Cellular Assays | [3] |

Table 1: In Vitro Potency and Selectivity of Lartesertib (M4076)

In Vitro Efficacy

Lartesertib has demonstrated potentiation of ionizing radiation (IR) in clonogenic survival assays across a panel of 14 cancer cell lines, including those of breast, colorectal, skin, and lung origin.[2] Furthermore, in pairwise combination screening with 79 anticancer agents, lartesertib showed strong synergistic effects with PARP inhibitors and topoisomerase I inhibitors.[3]

In Vivo Efficacy

The antitumor activity of lartesertib in combination with radiotherapy has been evaluated in mouse xenograft models.

| Xenograft Model | Treatment | Outcome | Reference |

| FaDu (Head and Neck) | Lartesertib + Fractionated IR | Complete tumor regression | [2] |

| NCI-H1975 (Lung) | Lartesertib + Fractionated IR | Strong dose-dependent sensitization | [3] |

| Triple-Negative Breast Cancer (PDX models) | Lartesertib + ATR inhibitor | Significant tumor growth inhibition | [2] |

Table 2: In Vivo Efficacy of Lartesertib (M4076) in Xenograft Models

Clinical Development

Lartesertib is currently under clinical investigation to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Phase I Monotherapy Trial (NCT04882917)

A first-in-human, open-label, Phase I study evaluated lartesertib monotherapy in patients with advanced solid tumors.[7]

| Parameter | Result | Reference |

| Patient Population | 22 patients with advanced solid tumors | [7] |

| Dose Escalation | 100 mg, 200 mg, 300 mg, and 400 mg once daily | [7] |

| Maximum Tolerated Dose (MTD) | 300 mg once daily | [7] |

| Dose-Limiting Toxicity (DLT) | Maculopapular rash | [7] |

| Most Common Grade ≥3 TRAE | Anemia | [7] |

| Pharmacokinetics (Tmax) | 1 to 2 hours | [7] |

| Pharmacokinetics (t1/2) | 5 to 7 hours | [7] |

| Pharmacodynamics (Target Inhibition) | 80-100% reduction in γ-H2AX levels on day 2 | [7] |

| Best Overall Response | Stable disease in 2 patients | [7] |

Table 3: Summary of Phase I Monotherapy Trial of Lartesertib (NCT04882917)

Combination Therapy Trials

Based on the manageable safety profile and evidence of target engagement, further clinical evaluation of lartesertib in combination with other agents, such as the ATR inhibitor tuvusertib, is ongoing (NCT05396833).[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical characterization of lartesertib.

Biochemical Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to determine the in vitro potency of lartesertib against ATM and other kinases.

Principle: The assay measures the phosphorylation of a substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

General Protocol:

-

A kinase reaction is set up in a 384-well plate containing the kinase, a fluorescein-labeled substrate, ATP, and varying concentrations of the inhibitor (lartesertib).

-

The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

A solution containing a terbium-labeled anti-phospho-substrate antibody is added.

-

After another incubation period (e.g., 60 minutes), the TR-FRET signal is read on a plate reader.

-

IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Western Blot Analysis of ATM Signaling

This assay is used to confirm the inhibition of ATM activity within cells by measuring the phosphorylation of its downstream targets.

General Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., A549) are cultured to ~80% confluency. Cells are pre-treated with various concentrations of lartesertib for a specified time (e.g., 1 hour).

-

Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with ionizing radiation (e.g., 5 Gy).

-

Cell Lysis: After a post-irradiation incubation period (e.g., 1-6 hours), cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ATM substrates (e.g., p-KAP1, p-CHK2, p-p53) and total protein controls.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

Quantification: Band intensities are quantified using densitometry software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.

General Protocol:

-

Cell Seeding: A known number of cells are seeded into multi-well plates.

-

Treatment: After allowing the cells to attach, they are treated with lartesertib, ionizing radiation, or a combination of both.

-

Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.

-

Fixing and Staining: The colonies are fixed with a solution like glutaraldehyde and stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction of cells is calculated for each treatment condition and plotted to determine the dose-enhancement ratio.[8]

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of lartesertib in a living organism.

General Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., FaDu).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment groups (e.g., vehicle control, lartesertib alone, radiation alone, combination). Lartesertib is typically administered orally. Radiation is delivered locally to the tumor.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

Conclusion and Future Directions

Lartesertib (M4076) is a potent and selective ATM inhibitor with a promising preclinical profile and a manageable safety profile in early clinical trials. Its ability to synergize with DNA-damaging agents like radiotherapy and PARP inhibitors makes it an attractive candidate for combination therapies in various solid tumors.

Future research should focus on identifying predictive biomarkers of response to lartesertib-based therapies. This may include tumors with specific DDR deficiencies (e.g., mutations in other DNA repair genes) that would render them particularly vulnerable to ATM inhibition. The ongoing and future clinical trials will be crucial in defining the therapeutic role of lartesertib in the oncology landscape. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising new class of anticancer agents.

References

- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]

The Role of ATM Inhibitor-2 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Upon sensing DSBs, ATM initiates a complex signaling cascade that orchestrates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[1][3] Given its central role in maintaining genomic integrity, ATM has emerged as a critical target in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy, a concept known as synthetic lethality. This guide provides an in-depth technical overview of a representative ATM inhibitor, referred to herein as "ATM Inhibitor-2," focusing on its role in the DNA damage response (DDR).

ATM Signaling Pathway in the DNA Damage Response

Upon induction of DNA double-strand breaks by genotoxic stress, the Mre11-Rad50-Nbs1 (MRN) complex rapidly localizes to the site of damage and recruits ATM.[2] This recruitment leads to the activation of ATM's kinase activity, triggering a downstream signaling cascade. Key substrates of ATM include p53, Checkpoint Kinase 2 (CHK2), and the histone variant H2AX.[1][3] Phosphorylation of these and other effector proteins leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, allowing time for DNA repair.[2] ATM also directly promotes DNA repair by phosphorylating proteins involved in both homologous recombination (HR) and non-homologous end joining (NHEJ).

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ATM kinase. By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of downstream substrates, thereby abrogating the DNA damage response signaling cascade. This inhibition of ATM activity leads to a failure in cell cycle checkpoint activation and a reduction in the efficiency of DNA double-strand break repair. Consequently, cells treated with this compound are unable to effectively cope with DNA damage, leading to increased genomic instability and ultimately cell death, particularly in the context of concurrent treatment with DNA-damaging agents.

Quantitative Data on ATM Inhibitors

The potency and selectivity of ATM inhibitors are critical parameters for their therapeutic potential. The following tables summarize key quantitative data for several well-characterized ATM inhibitors, providing a comparative landscape.

Table 1: In Vitro Potency of Selected ATM Inhibitors

| Inhibitor | IC50 (nM) for ATM | Ki (nM) for ATM |

| KU-55933 | 12.9[4][5][6][7][8] | 2.2[4][5][7][8] |

| KU-60019 | 6.3[9][10][11][12] | - |

| M3541 | 0.25[13][14][15] | - |

| AZD0156 | 0.58 (cell-based)[4][9][15] | - |

| CP-466722 | 410[5][7][14][16] | - |

Table 2: Selectivity Profile of Selected ATM Inhibitors (IC50 in nM)

| Inhibitor | ATM | ATR | DNA-PK | mTOR | PI3K |

| KU-55933 | 12.9[6] | >100,000[6] | 2,000[6] | 9,300[6] | 16,600[6] |

| KU-60019 | 6.3[10] | >10,000[10] | 1,700[10] | - | - |

| M3541 | <1[3] | >100[3] | >100[3] | >100[3] | >100[3] |

| AZD0156 | 0.58 (cell)[15] | 6,200 (cell)[15] | 140 (enzyme)[15] | 610 (cell)[15] | 1,400 (cell)[15] |

| CP-466722 | 410[5] | >10,000 | >10,000 | >10,000 | >10,000 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ATM inhibitor activity. Below are protocols for key experiments used to characterize the role of this compound in the DNA damage response.

Western Blotting for ATM Signaling Pathway Components

This protocol is designed to assess the phosphorylation status of ATM and its downstream targets.

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at desired concentrations for 1-2 hours, followed by induction of DNA damage (e.g., ionizing radiation or etoposide treatment).

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% gradient SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ATM (Ser1981), ATM, p-p53 (Ser15), p53, p-CHK2 (Thr68), CHK2, and γ-H2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γ-H2AX Foci Formation

This method visualizes DNA double-strand breaks by detecting the formation of γ-H2AX foci.

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound and induce DNA damage as described for Western blotting.

-

Fixation: At desired time points post-damage, fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-γ-H2AX antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.

-

Imaging: Visualize and quantify γ-H2AX foci using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a DNA-damaging agent.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Conclusion

This compound represents a potent and selective tool for the modulation of the DNA damage response. By effectively blocking the kinase activity of ATM, it prevents the initiation of critical cell cycle checkpoints and DNA repair processes. This mechanism of action provides a strong rationale for its use in combination with DNA-damaging therapies to enhance their anti-cancer efficacy. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of ATM inhibition in cancer therapy and other fields where the DNA damage response is a key biological process.

References

- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ibidi.com [ibidi.com]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 11. journal.waocp.org [journal.waocp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development | Semantic Scholar [semanticscholar.org]

- 14. CP-466722 | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

The Downstream Effects of ATM Inhibitor-2 on p53 and H2AX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity. In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM activates a cascade of downstream effectors that orchestrate cell cycle arrest, DNA repair, or apoptosis. Among the most critical of these downstream targets are the tumor suppressor protein p53 and the histone variant H2AX. The central role of ATM in the DDR has made it a compelling target for cancer therapy, leading to the development of potent and selective small molecule inhibitors. This technical guide provides an in-depth exploration of the downstream consequences of ATM inhibition, with a specific focus on the modulation of p53 and H2AX signaling pathways.

ATM Inhibitor-2: A Profile

For the purpose of this guide, "this compound" will be used as a representative designation for a second-generation, highly potent and selective ATP-competitive inhibitor of ATM kinase. The experimental data and methodologies presented are synthesized from studies involving well-characterized ATM inhibitors such as KU-60019, KU-55933, and M3541. These inhibitors exhibit high selectivity for ATM over other related kinases like ATR and DNA-PK.

Core Signaling Pathways

ATM-p53 Signaling Axis

Upon DNA damage, ATM directly phosphorylates p53 at multiple sites, most notably at Serine 15. This phosphorylation event is a critical step in p53 activation, leading to its stabilization and accumulation. Activated p53 then functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., PUMA, Noxa). The functional status of p53 within a cell is a key determinant of the cellular response to ATM inhibition. In p53-proficient cells, ATM signaling is crucial for inducing apoptosis following genotoxic stress. Consequently, inhibition of ATM in these cells can paradoxically promote resistance to DNA-damaging agents by preventing the p53-mediated apoptotic response. Conversely, in p53-deficient cancer cells, which often rely on other pathways for survival, ATM inhibition can lead to synthetic lethality, enhancing the efficacy of chemotherapy and radiotherapy.

ATM and H2AX Phosphorylation

A hallmark of the early DNA damage response is the phosphorylation of H2AX at Serine 139, resulting in the formation of γH2AX. ATM is a primary kinase responsible for this modification at the sites of DSBs. γH2AX serves as a scaffold for the recruitment of a multitude of DNA repair and signaling proteins, forming distinct nuclear foci that are markers of DNA damage. While ATM is a key player, other kinases such as DNA-dependent protein kinase (DNA-PK) and Ataxia-telangiectasia and Rad3-related (ATR) can also phosphorylate H2AX, sometimes in a redundant manner. Inhibition of ATM can therefore lead to a significant reduction, but not always a complete abrogation, of γH2AX formation, depending on the cellular context and the activity of other compensatory kinases.

Quantitative Data on Downstream Target Modulation

The following tables summarize the quantitative effects of ATM inhibitors on the phosphorylation of p53 and H2AX, as well as their functional consequences.

| ATM Inhibitor | Cell Line | Target | Assay | Result | Reference |

| KU-60019 | U87 Glioma | p-p53 (Ser15) | Western Blot | >70% decrease in phosphorylation with 1 µM inhibitor. | |

| KU-55933 | p53-proficient MEFs | p-p53 (Ser15) | Western Blot | Complete inhibition of phosphorylation at 10 µM. | |

| M3541 | A549 Lung Cancer | p-p53 (Ser15) | Western Blot | Concentration-dependent inhibition of radiation-induced phosphorylation. | |

| KU-60019 | U1242 Glioma | p-p53 (Ser15) | Western Blot | Complete inhibition of IR-induced phosphorylation at 300 nM. |

Table 1: Effect of ATM Inhibitors on p53 Phosphorylation. This table presents quantitative data on the inhibition of p53 phosphorylation at Serine 15 by various ATM inhibitors in different cell lines.

| ATM Inhibitor | Cell Line | Target | Assay | Result | Reference |

| KU-60019 | U87 Glioma | γH2AX | Western Blot | Partial reduction in phosphorylation 1 hour post-irradiation. | |

| KU-55933 | ATM-deficient cells | γH2AX | Immunofluorescence | Ablation of IR-induced foci in the presence of a DNA-PK inhibitor. | |

| M4076 | Xenograft tumors | γH2AX | Immunohistochemistry | Correlation between inhibitor efficacy and modulation of downstream targets. | |

| KU-60019 | U1242 Glioma | γH2AX | Western Blot | Complete inhibition of IR-induced phosphorylation at 300 nM. |

Table 2: Effect of ATM Inhibitors on H2AX Phosphorylation (γH2AX). This table summarizes the impact of ATM inhibitors on the formation of γH2AX, a marker of DNA double-strand breaks.

| ATM Inhibitor | Cell Line | Treatment | Assay | IC50 / Effect | Reference |

| KU-60019 | - | - | In vitro kinase assay | 6.3 nM (for ATM) | |

| KU-55933 | - | - | In vitro kinase assay | ~13 nM (for ATM) | |

| M3541 | A549 Lung Cancer | Bleomycin | p-Chk2 (Thr68) ELISA | IC50 between 9 and 64 nM across various cell lines. | |

| M4076 | - | - | In vitro kinase assay | Sub-nanomolar potency |

Table 3: Potency of ATM Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) values for different ATM inhibitors, indicating their potency in inhibiting ATM kinase activity and downstream signaling.

Experimental Protocols

Western Blotting for Phospho-p53 and γH2AX

Objective: To detect and quantify the levels of phosphorylated p53 (Ser15) and H2AX (Ser139) in response to ATM inhibition and/or DNA damage.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-γH2AX, anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with the ATM inhibitor and/or DNA damaging agent for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing the phospho-protein levels to the total protein and/or loading control.

Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify the formation of γH2AX foci in the nucleus as a measure of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: anti-γH2AX.

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Treatment: Treat cells on coverslips with the ATM inhibitor and/or DNA damaging agent.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the anti-γH2AX antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Washing: Repeat the washing step.

-

Mounting: Mount the coverslips on microscope slides with mounting medium containing DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.

Visualizations

Caption: ATM-p53 signaling pathway upon DNA damage and its inhibition.

Caption: ATM-mediated H2AX phosphorylation and its inhibition.

Technical Guide: ATM Inhibitor-2 and the Abrogation of G2/M Cell Cycle Arrest

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The ATM Kinase and G2/M Checkpoint

The Ataxia Telangiectasia Mutated (ATM) protein is a serine/threonine kinase that functions as a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon detection of DSBs, ATM is activated and initiates a complex signaling cascade that orchestrates DNA repair, cell cycle checkpoint control, and, if the damage is irreparable, apoptosis.[1][4][5]

A critical function of this pathway is the activation of the G2/M checkpoint.[6] This checkpoint serves as a crucial surveillance mechanism, preventing cells with damaged or incompletely replicated DNA from entering mitosis (M phase).[7] Arresting the cell cycle in the G2 phase provides the necessary time for the DNA repair machinery to function, thereby maintaining genomic integrity.[6][7] In many cancer cells, the G2/M checkpoint is a key survival pathway following treatment with DNA-damaging agents like ionizing radiation or certain chemotherapies.

ATM inhibitors are a class of targeted therapies designed to block the activity of the ATM kinase.[1][4] By inhibiting this apical kinase, these compounds prevent the activation of downstream DNA damage response (DDR) pathways.[1] This action abrogates the G2/M checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, which often leads to a form of cell death known as mitotic catastrophe. This makes ATM inhibitors potent sensitizers for radiation and chemotherapy.[8] This guide focuses on a representative ATM inhibitor, KU-55933, often studied under generic terms like "ATM Inhibitor-2," to detail its mechanism of action on the G2/M checkpoint.

Mechanism of Action: Overriding the G2/M Checkpoint

In response to DSBs, ATM activation is a primary event that initiates the G2/M checkpoint signaling cascade. The established pathway proceeds as follows:

-

ATM Activation: DSBs, sensed by the Mre11-Rad50-Nbs1 (MRN) complex, recruit and activate ATM through autophosphorylation at Serine 1981.[2][3]

-

CHK2 Phosphorylation: Activated ATM then phosphorylates and activates the checkpoint kinase 2 (CHK2) at Threonine 68.[6][9]

-

CDC25C Inhibition: Activated CHK2 phosphorylates the phosphatase Cell Division Cycle 25C (CDC25C), marking it for ubiquitination and degradation or sequestration in the cytoplasm by 14-3-3 proteins.[7][10]

-

CDK1/Cyclin B1 Inactivation: CDC25C is required to remove an inhibitory phosphate group from Cyclin-Dependent Kinase 1 (CDK1). When CDC25C is inhibited, CDK1 remains in its inactive, phosphorylated state.[7]

-

G2 Arrest: The inactive CDK1 cannot form a functional complex with its regulatory partner, Cyclin B1. The CDK1/Cyclin B1 complex is the master engine that drives mitotic entry; its inactivation results in cell cycle arrest at the G2/M boundary.[10]

This compound (KU-55933) directly intervenes at the top of this cascade. By competitively binding to the ATP-binding pocket of ATM, it prevents the kinase from phosphorylating its downstream targets, including CHK2.[11] This effectively silences the entire checkpoint signal. As a result, even in the presence of significant DNA damage, CDC25C remains active, CDK1/Cyclin B1 is activated, and the cell bypasses the G2/M checkpoint, leading to premature and catastrophic entry into mitosis.[8][12]

Quantitative Data Summary

The efficacy of this compound (KU-55933) is demonstrated through its low IC50 value and its profound impact on cell cycle distribution, particularly after induction of DNA damage.

| Parameter | Value / Observation | Cell Line / Condition | Reference |

| IC50 (ATM Kinase) | ~13 nmol/L | In vitro kinase assay | [11]* |

| Effective Concentration | 10 µmol/L | MDA-MB-453, PC-3 cells | [11] |

| G2/M Arrest (UVA + 4-OHE₂ stress) | 40.1% of cells in G2/M | FECD patient cells (SVF1-73F) | [12] |

| G2/M Arrest Rescue | 19.8% of cells in G2/M | FECD cells + 20 µM KU-55933 | [12] |

*Note: The original paper cites an IC50 of 13 nmol/L for KU-55933.

Experimental Protocols

Investigating the effects of ATM inhibitors on the G2/M checkpoint involves a series of standard cell and molecular biology techniques.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in 6-well plates or 10 cm dishes at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.

-

Inhibitor Pre-treatment: Add this compound (KU-55933) diluted in complete medium to the cells at the desired final concentration (e.g., 10 µM). Incubate for 1-2 hours.

-

Induction of DNA Damage: Expose cells to a DNA damaging agent. For ionizing radiation (IR), use a gamma-irradiator to deliver a dose of 2-10 Gy. For chemical agents, replace the medium with one containing the genotoxic drug.

-

Incubation: Return cells to the incubator for the desired time course (e.g., 12-24 hours) to allow for cell cycle progression and checkpoint activation.

-

Harvesting: Collect cells by trypsinization for downstream analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing DNA content using propidium iodide (PI) staining.[13][14]

-

Harvest and Wash: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash the pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and add 4-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13][15] Fix for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[13][15]

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] The RNase is crucial for degrading RNA, which PI can also bind to, ensuring DNA-specific staining.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[14][15]

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the red channel (e.g., PE-Texas Red or PerCP). Collect data from at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Protocol 3: Western Blotting for ATM Pathway Proteins

This protocol is to verify the inhibition of ATM signaling.[17][18]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Resolve the proteins on an appropriate percentage SDS-polyacrylamide gel (e.g., 6% for the large ATM protein, 10-12% for smaller proteins like CHK2).[17][18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17][18]

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[17][18] Key antibodies include:

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-CHK2 (Thr68)

-

Total CHK2

-

β-Actin or GAPDH (as a loading control)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST.[17][18] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

-

Detection: Wash the membrane again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

Conclusion

This compound, exemplified by KU-55933, is a powerful tool for both basic research and clinical development. By directly targeting the master regulator of the DNA damage response, it effectively dismantles the G2/M cell cycle checkpoint. This mechanism prevents cancer cells from pausing to repair DNA damage induced by conventional therapies, thereby forcing them into a lethal mitotic catastrophe. The protocols and data presented in this guide provide a framework for researchers to investigate and leverage this potent anti-cancer strategy, with the ultimate goal of improving therapeutic outcomes in oncology.

References

- 1. What are ATM inhibitors and how do they work? [synapse.patsnap.com]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 8. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]

- 9. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Modulation of ATM enhances DNA repair in G2/M phase of cell cycle and averts senescence in Fuchs endothelial corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. mdpi.com [mdpi.com]

- 17. novusbio.com [novusbio.com]

- 18. Western Blot Protocol for ATM Antibody (NB100-307): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to ATM Inhibitor-2 (AZD0156)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATM Inhibitor-2, also known as AZD0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in oncology and DNA damage response pathways.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, is a complex heterocyclic molecule. Its identity is confirmed across scientific literature and chemical databases, often referred to as "compound 7" or, more formally, AZD0156.

Chemical Structure:

Physicochemical Properties

AZD0156 has been optimized from earlier generations of ATM inhibitors to possess improved physicochemical and pharmacokinetic properties, making it suitable for oral administration and in vivo studies.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁N₇O₃ | [2] |

| Molecular Weight | 489.57 g/mol | [2] |

| CAS Number | 2769140-29-4 | [2] |

| Appearance | White to off-white solid | |

| Aqueous Solubility (PBS, pH 7.4) | High | [1] |

| Permeability (Caco-2) | Reasonable | [1] |

| Oral Bioavailability (Rat & Dog) | Good | [1] |

| Plasma Protein Binding (Rat, Dog, Human) | Good levels of unbound drug | [1] |

Potency and Selectivity

AZD0156 is a highly potent inhibitor of ATM kinase with an IC₅₀ value of less than 1 nM.[2][3] Its selectivity has been extensively profiled against other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, demonstrating a favorable therapeutic window.

| Kinase Target | IC₅₀ (µM) | Assay Type | Reference |

| ATM | <0.001 (0.58 nM) | Enzyme Assay | [3][4] |

| ATR | 6.2 | Cell-based Assay | [3] |

| DNA-PK | 0.14 | Enzyme Assay | [3] |

| mTOR | 0.61 | Cell-based Assay | [3] |

| PI3Kα | 1.4 | Cell-based Assay | [3] |

| PI3Kβ | 1.8 | Enzyme Assay | [1] |

| PI3Kγ | 1.1 | Enzyme Assay | [1] |

| PI3Kδ | 0.27 | Enzyme Assay | [1] |

Mechanism of Action and Signaling Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[5] Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[2][6][7][8] By inhibiting ATM, AZD0156 prevents the phosphorylation of these downstream targets, thereby disrupting the DDR pathway. This disruption can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5]

ATM Signaling Pathway in DNA Damage Response

Synthesis of this compound (AZD0156)

The synthesis of AZD0156 involves a multi-step process centered around the construction of the core imidazo[4,5-c]quinolin-2-one scaffold. While a detailed, step-by-step protocol from a singular source is proprietary, the general synthetic strategy can be inferred from publications on related compounds.[1][9][10][11][12] The key steps typically involve the formation of a substituted quinoline, followed by nitration, reduction, and subsequent cyclization to form the imidazole ring. The final steps involve Suzuki coupling to introduce the pyridine moiety and subsequent alkylation to attach the dimethylaminopropoxy side chain.

General Synthetic Workflow

Experimental Protocols

The following are representative protocols for the characterization of ATM inhibitors like AZD0156.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the potency of kinase inhibitors.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

Materials:

-

Recombinant human ATM kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Kinase tracer

-

AZD0156 (or other test compounds)

-

Assay buffer

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of AZD0156 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the ATM kinase and the Eu-labeled antibody in assay buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the fluorescent tracer.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

Cellular ATM Target Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of ATM substrates in a cellular context.

Principle: Cells are treated with a DNA damaging agent to activate ATM, in the presence or absence of the inhibitor. The phosphorylation status of downstream targets like CHK2 and p53 is then measured by Western blot.

Materials:

-

Human cancer cell line (e.g., HCT116, MCF7)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., etoposide, ionizing radiation)

-

AZD0156 (or other test compounds)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-CHK2, anti-phospho-p53, anti-total-CHK2, anti-total-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of AZD0156 for 1-2 hours.

-

Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 10 µM etoposide for 1 hour).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation by AZD0156.

Experimental Workflow for Cellular Assay

Conclusion

This compound (AZD0156) is a potent, selective, and orally bioavailable small molecule inhibitor of ATM kinase. Its well-defined chemical structure and favorable physicochemical properties make it a valuable tool for investigating the DNA damage response and a promising candidate for clinical development as a cancer therapeutic, particularly in combination with DNA-damaging agents. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. carnabio.com [carnabio.com]

- 10. merckgroup.com [merckgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. Drug-like properties and the causes of poor solubility and poor permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

ATM Inhibitor-2 as a Radiosensitizer: A Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of ATM Inhibitor-2 as a radiosensitizer in in-vitro settings. It summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of ATM inhibition in combination with radiotherapy.

Core Concept: Targeting the DNA Damage Response

Ataxia-telangiectasia mutated (ATM) kinase is a primary regulator of the cellular response to DNA double-strand breaks (DSBs), a cytotoxic lesion induced by ionizing radiation (IR).[1][2][3] Upon activation by DSBs, ATM orchestrates a complex signaling cascade known as the DNA Damage Response (DDR), which includes cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[1][2][4][5] By inhibiting ATM, this compound disrupts these critical cellular processes, preventing cancer cells from effectively repairing radiation-induced DNA damage, thereby enhancing the efficacy of radiotherapy.[1][2][6] This targeted approach is a promising strategy to overcome radioresistance in various cancer types.[4][7]

Quantitative Data Summary

The following tables summarize the in-vitro efficacy of various ATM inhibitors as radiosensitizers across different cancer cell lines.

Table 1: Potency of ATM Inhibitors

| ATM Inhibitor | Cell Line(s) | Assay Type | IC50 (nM) | Reference |

| AZD1390 | Glioma & Lung Cancer | Cellular | 0.78 | [3] |

| M3541 | A549 (Lung) | Biochemical | <1 | [6] |

| M4076 | A549 (Lung) | Biochemical | <1 | [2][8] |

| KU-60019 | U1242 & U87 (Glioma) | Cellular | Not Specified | [7] |

| GSK635416A | HNSCC | Cellular | Not Specified | [9] |

| CP466722 | HeLa | Cellular | ~6000 | [10] |

Table 2: Radiosensitization Effects of ATM Inhibitors

| ATM Inhibitor | Cell Line(s) | Radiation Dose (Gy) | Outcome | Reference |

| AZD0156 | Lung Xenograft | Not Specified | Strong radiosensitizer | [1] |

| M3541 | Various Cancer Cells | Not Specified | Effective radiosensitization | [2][8] |

| GSK635416A | HNSCC | 4 | Outperformed cisplatin and cetuximab | [9] |

| KU-60019 | U1242 & U87 (Glioma) | 2, 4, 6, 8 | Potent radiosensitization | [7] |

| AZD1390 | Glioma & Lung Cancer | Not Specified | Significant tumor regression with IR | [3] |

Signaling Pathways and Experimental Workflow

Diagram 1: ATM Signaling Pathway in Response to DNA Double-Strand Breaks

References

- 1. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]

- 3. xstrahl.com [xstrahl.com]

- 4. JCI - Radiation and ATM inhibition: the heart of the matter [jci.org]

- 5. Transient ATM Kinase Inhibition Disrupts DNA Damage–Induced Sister Chromatid Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Potential of ATM Inhibition in Overcoming Resistance to Topoisomerase-Targeted Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, exemplified here as ATM Inhibitor-2, as a potent chemosensitizer in combination with topoisomerase inhibitors. By elucidating the underlying molecular mechanisms and providing detailed experimental frameworks, this document serves as a comprehensive resource for leveraging this promising therapeutic strategy in cancer research and drug development.

Core Concept: Exploiting Synthetic Lethality

Topoisomerase inhibitors, such as etoposide and doxorubicin, are mainstays of cancer chemotherapy. They function by trapping topoisomerase-DNA cleavage complexes, leading to DNA double-strand breaks (DSBs) and subsequent cancer cell death.[1] However, cancer cells can activate robust DNA damage response (DDR) pathways to repair these lesions, often leading to therapeutic resistance.[2] The ATM kinase is a master regulator of the DDR, orchestrating cell cycle arrest and DNA repair in response to DSBs.[2][3]

By inhibiting ATM, we can disrupt this crucial repair mechanism, creating a state of "synthetic lethality" where the combination of topoisomerase-induced DNA damage and a compromised repair pathway leads to a synergistic increase in cancer cell death.[4][5] This guide will delve into the specifics of this interaction, providing the necessary data, protocols, and visual models to facilitate further research.

Quantitative Data Summary: Synergistic Efficacy of ATM Inhibitors with Topoisomerase Inhibitors

The following table summarizes key quantitative data from preclinical studies, demonstrating the chemosensitizing effects of representative ATM inhibitors in combination with topoisomerase inhibitors. For the purpose of this guide, we will use data available for the well-characterized ATM inhibitor KU-60019 as a proxy for "this compound".

| Cell Line | Topoisomerase Inhibitor | ATM Inhibitor | Combination Effect | Key Findings | Reference |

| H1299 (Lung Cancer) | Etoposide (VP-16) | KU-60019 | Synergistic | Combination synergistically suppressed cell growth and survival, and triggered a significantly higher rate of apoptosis. | [4] |

| A549 (Lung Cancer) | Etoposide (VP-16) | KU-60019 | Synergistic | KU-60019 impaired the repair of etoposide-induced DSBs, leading to accelerated cell death. | [4] |

| LoVo (Colorectal Cancer) | Topoisomerase Inhibitors | KU-59403 (a KU-55933 analog) | Significant Increase in Cytotoxicity | The ATM inhibitor significantly increased the cytotoxicity of topoisomerase inhibitors. | [3] |

| SW620 (Colorectal Cancer) | Topoisomerase Inhibitors | KU-59403 | Significant Increase in Cytotoxicity | Similar to LoVo cells, a significant chemosensitization effect was observed. | [3] |

Signaling Pathway: ATM's Role in Topoisomerase Inhibitor-Induced DNA Damage Response

The following diagram illustrates the central role of ATM in the cellular response to DNA damage induced by topoisomerase inhibitors and the mechanism of action for ATM inhibitors.

Caption: ATM activation and downstream signaling in response to topoisomerase inhibitor-induced DSBs, and its inhibition by this compound.

Experimental Workflow: Assessing Chemosensitization

This diagram outlines a typical experimental workflow to determine the chemosensitizing potential of this compound.

Caption: A stepwise experimental workflow for assessing the chemosensitizing effects of this compound.

Logical Relationship: How ATM Inhibition Enhances Efficacy

The following diagram illustrates the logical relationship between ATM inhibition and the enhanced efficacy of topoisomerase inhibitors.

Caption: The logical progression from ATM inhibition to synergistic cancer cell death in the presence of topoisomerase inhibitors.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a topoisomerase inhibitor, alone and in combination.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

This compound and topoisomerase inhibitor stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the topoisomerase inhibitor and this compound in complete medium.

-

Treat the cells with the drugs, alone or in combination, at various concentrations. Include a vehicle-only control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 590 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for DNA Damage Markers

This protocol is for detecting the expression and phosphorylation status of key proteins in the ATM signaling pathway.

Materials:

-

Treated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors[7]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-γH2AX, anti-β-actin)[8]

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.[7]

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution (5% BSA in PBS)

-

Fluorescently labeled secondary antibody

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat as required.

-

Fix the cells with 4% PFA for 30 minutes at room temperature.[9][10]

-

Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[9][10]

-

Incubate with the anti-γH2AX primary antibody overnight at 4°C.[9][10]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.[11]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.[10]

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[9][10]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol is for assessing the effects of treatment on cell cycle progression and apoptosis induction.

Materials:

-

Treated cells (including supernatant for adherent cells)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[12]

-

Binding buffer

-

70% ethanol (for cell cycle analysis)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest cells (including supernatant) and wash once with cold PBS.[12]

-

Resuspend approximately 1 x 10^6 cells in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze by flow cytometry within 1 hour.[12]

Cell Cycle Analysis (PI Staining):

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at 4°C overnight.[13]

-

Wash the cells with PBS and resuspend in PBS.

-

Treat with RNase A (10 µg/mL) for 1 hour at room temperature.[13]

-

Stain with PI (10 µg/mL) for at least 30 minutes on ice.[13]

-

Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[14]

This technical guide provides a solid foundation for researchers and drug developers interested in the synergistic combination of ATM inhibitors and topoisomerase inhibitors. The provided data, pathways, workflows, and protocols are intended to facilitate the design and execution of experiments in this promising area of cancer therapy.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. 2.11. Flow cytometry for the cell cycle and apoptosis assays [bio-protocol.org]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

Target Validation of ATM Inhibitor-2 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the efficacy and mechanism of action of ATM Inhibitor-2, a representative potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, in cancer cell lines. The ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy.[1][2] This document outlines the core principles of ATM inhibition, detailed experimental protocols for target validation, and methods for data analysis and visualization.

Introduction to ATM and its Role in Cancer

The ATM protein is a serine/threonine kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[3][4] Upon activation by DSBs, ATM initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[1][3][5] This function is crucial for maintaining genomic stability. In many cancer cells, the reliance on specific DNA repair pathways is altered, making them particularly vulnerable to the inhibition of key DDR proteins like ATM.[6] By blocking ATM, inhibitors can prevent cancer cells from repairing DNA damage, leading to an accumulation of lethal lesions and subsequent cell death, a concept known as synthetic lethality.[1][6]

This compound: A Representative Compound (KU-60019)

For the purpose of this guide, "this compound" will be represented by KU-60019, a potent and specific second-generation ATM inhibitor.[7] It is an improved analog of the first-generation inhibitor KU-55933, exhibiting a lower IC50 and greater potency in cellular assays.[7]

Mechanism of Action

This compound (KU-60019) is an ATP-competitive inhibitor of the ATM kinase.[7] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream ATM targets, thereby abrogating the DNA damage response signaling cascade.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (represented by KU-60019).

| Parameter | Value | Notes | Reference |

| Biochemical IC50 | 6.3 nM | In vitro kinase assay | [3][8] |

| Cellular IC50 (MCF7) | 11.9 µM | Antiproliferative activity after 2 days (SRB assay) | [3] |

| Cell Line | Treatment | Effect | Reference |

| Human Glioma (U87) | 3 µM KU-60019 + IR | Complete inhibition of p53 (S15) phosphorylation | [3] |

| Human Glioma (U1242) | 3 µM KU-60019 + IR | Complete inhibition of CHK2 (T68) phosphorylation | [7] |

| Human Glioma | KU-60019 | Radiosensitization | [7] |

| A-T Fibroblasts | KU-60019 | No radiosensitization, confirming ATM specificity | [7] |

| Head and Neck Squamous Cell Carcinoma (UT-SCC-24a, UT-SCC-36) | KU-60019 + 4 Gy IR | Radiosensitizing activity | [9] |

| ATM-deficient (H23) | KU-60019 + 1 Gy IR | No radiosensitization, confirming ATM dependency | [9] |

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the points of intervention by this compound.

Caption: ATM Signaling Pathway and Inhibition.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating the target engagement and cellular effects of this compound.

References

- 1. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 6. crpr-su.se [crpr-su.se]

- 7. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of a Novel ATM Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of a representative potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, M4076, with comparative data from other well-characterized ATM inhibitors. It includes detailed methodologies for key experimental assays and visual representations of the ATM signaling pathway and experimental workflows to facilitate a deeper understanding of ATM inhibitor evaluation.

Introduction to ATM Kinase and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2] As a central mediator of the DNA damage response (DDR), ATM activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][2][3] Due to its critical role in cell survival, particularly in cancer cells which often exhibit genomic instability, ATM has emerged as a promising therapeutic target.[1] ATM inhibitors are being developed to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy.[1][4] A critical aspect of developing a successful ATM inhibitor is ensuring its high selectivity to minimize off-target effects and associated toxicities.

Kinase Selectivity Profile

The selectivity of an ATM inhibitor is paramount for its clinical utility. An ideal inhibitor should potently inhibit ATM while showing minimal activity against other kinases, especially closely related members of the Phosphoinositide 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.

Here, we present the selectivity profile of M4076, a highly potent and selective ATM inhibitor, and compare it with other notable ATM inhibitors.

Biochemical Kinase Selectivity of M4076

M4076 is a sub-nanomolar inhibitor of ATM kinase activity.[1] In a broad kinase panel screen against 583 other kinases, M4076 demonstrated exceptional selectivity, showing no significant inhibition at a concentration of 100 nM.[3]

Table 1: Biochemical Selectivity Profile of M4076 against PIKK Family Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATM |

| ATM | 0.2 | 1 |

| ATR | 10,000 | 50,000 |

| DNA-PK | >10,000 | >50,000 |

| mTOR | >30,000 | >150,000 |

| PI3Kα | >8,500 | >42,500 |

| PI3Kβ | >8,500 | >42,500 |

| PI3Kγ | >8,500 | >42,500 |

| PI3Kδ | >8,500 | >42,500 |

Data sourced from publicly available research.[1][5]

Comparative Selectivity of Other ATM Inhibitors

Several other potent and selective ATM inhibitors have been developed. The table below provides a comparative summary of their selectivity against key PIKK family members.

Table 2: Comparative Biochemical Selectivity of Various ATM Inhibitors

| Inhibitor | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) |

| M3541 | 0.25 | >10,000 | >10,000 | >10,000 |

| AZD0156 | 0.58 | >1,000-fold selective | >1,000-fold selective | >1,000-fold selective |

| KU-60019 | 6.3 | >10,000 | 1,700 | >10,000 |

Data compiled from various sources.[4][6][7][8][9][10]

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. Below are detailed methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the test compound is quantified. Radiometric and fluorescence-based methods are common.

Materials:

-

Purified recombinant kinase enzymes (e.g., ATM, ATR, DNA-PK, etc.)

-

Kinase-specific substrates

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or a fluorescent ATP analog for fluorescence-based assays

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (e.g., M4076) at various concentrations

-

Filter paper or microplates for capturing the phosphorylated substrate

-

Scintillation counter or fluorescence plate reader

Procedure (Radiometric Filter-Binding Assay):

-

Prepare a reaction mixture containing the assay buffer, purified kinase, and the specific substrate.

-

Add the test compound at a range of concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Target Engagement and Pathway Inhibition Assay

This assay assesses the ability of an inhibitor to engage with its target in a cellular context and inhibit the downstream signaling pathway.